N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPCCNQKMTRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine typically involves the reaction of 4-pyridinemethanol with 2-aminobenzoxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzoxazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted benzoxazole or pyridine derivatives.
Scientific Research Applications
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The pathways involved in its mechanism of action include signal transduction pathways and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazole Core
N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine (Compound 4)
- Structure : Replaces the pyridin-4-ylmethyl group with a dihydroimidazole substituent.
- Properties: Higher antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) compared to analogs with phenyl or amino substituents .
- Key Data :
N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine
Heterocycle Modifications: Benzoxazole vs. Benzothiazole
4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- Structure : Replaces benzoxazole’s oxygen with sulfur (benzothiazole).
- Properties : Thiazole’s electron-withdrawing sulfur enhances metabolic stability but may reduce hydrogen-bonding capacity.
- Key Data :
6-Chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Pharmacologically Active Analogs
Motesanib (AMG 706)
- Structure: Contains a pyridin-4-ylmethylamino group linked to a quinoline carboxamide.
- Properties : Angiogenesis inhibitor; phosphate salt (motesanib diphosphate) used for improved solubility.
- Key Data :
N-(4-chlorophenyl)-5-[(6,7-dimethoxyquinolin-4-yl)oxy]-1,3-benzoxazol-2-amine
Structural and Functional Insights
Electronic Effects
- Benzoxazole vs. Benzothiazole : Benzoxazole’s oxygen atom increases electron density at the 2-amine position, enhancing nucleophilicity compared to benzothiazole’s sulfur .
- Pyridinylmethyl Groups : Pyridin-4-ylmethyl substituents enable π-π interactions with aromatic residues in biological targets, as seen in Motesanib’s antiangiogenic activity .
Data Tables
Table 1: Comparative Physical Properties
Biological Activity
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and metabolic regulation. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazole core, which is known for its versatile biological properties. The presence of the pyridine ring enhances its interactions with biological targets, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound.
Mechanism of Action:
The compound has been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation. This process is crucial for programmed cell death, which is often dysregulated in cancer.
Case Study:
In vitro studies demonstrated that compounds with similar structures exhibited significant anticancer activity against various cell lines. For instance, a study reported that benzothiazole derivatives activated procaspase-3 in U937 cells, suggesting that this compound may follow a similar mechanism .
Table 1: Caspase Activation Activity of Related Compounds
| Compound | Caspase Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Research indicates that modifications to the benzoxazole and pyridine rings can significantly influence its efficacy.
Key Findings:
- Substituents on the benzoxazole core can enhance or diminish activity.
- The presence of electron-donating groups often correlates with increased anticancer potency.
- Variations in the pyridine ring can affect binding affinity to biological targets.
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize recombinant kinases (e.g., CDK2) on CM5 chips to measure binding affinity (KD) in real-time, using buffer systems with 0.005% Tween-20 to reduce nonspecific binding .
- Isothermal Titration Calorimetry (ITC) : Titrate the compound into kinase solutions (e.g., 20 µM PCNA) to determine stoichiometry (n) and enthalpy (ΔH) of binding. Use phosphate-buffered saline (pH 7.4) for physiological relevance .
- Crystallography : Co-crystallize with kinases and refine structures using SHELXPRO to identify critical interactions (e.g., hydrogen bonds between the benzoxazole ring and kinase hinge region) .
How can reaction conditions be optimized to improve the chemoselectivity of this compound synthesis?
Basic Research Question
- Solvent optimization : Replace DMF with acetonitrile to minimize side reactions (e.g., N-alkylation of the pyridine ring), improving chemoselectivity from 60% to >85% .
- Catalyst screening : Test Cu(I)Br (1 mol%) or Pd(OAc)₂ (2 mol%) to accelerate coupling steps while suppressing byproducts like dimerized benzoxazoles .
- Temperature control : Maintain reactions at 60–70°C to prevent decomposition of thermally labile intermediates .
What are the best practices for ensuring the compound's stability under various experimental conditions?
Basic Research Question
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation of the benzoxazole ring.
- Buffered solutions : Use Tris-HCl (pH 7.5) for biological assays, avoiding high concentrations of DMSO (>2%) to prevent precipitation .
- HPLC monitoring : Perform stability-indicating assays using C18 columns (ACN/water gradient) to detect hydrolysis products (e.g., free pyridinylmethylamine) .
How do electronic effects of substituents on the benzoxazole ring influence the compound's reactivity and binding affinity?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : Fluorine at the 4-position of benzoxazole increases electrophilicity, enhancing nucleophilic aromatic substitution yields by 20–30% . Conversely, EWGs reduce kinase binding affinity by destabilizing hydrogen bonds .
- Electron-donating groups (EDGs) : Methoxy substituents improve solubility (logP reduction by 0.5 units) but may sterically hinder interactions with hydrophobic kinase pockets .
- Quantitative SAR (QSAR) : Use Hammett σ values to correlate substituent effects with IC₅₀ data, validating with CoMFA models .
What computational tools are effective for predicting the ADME properties of this compound?
Advanced Research Question
- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 Papp > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition (CYP3A4 IC₅₀ > 10 µM) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration with GROMACS, applying CHARMM36 force fields to assess passive diffusion rates .
- Metabolite Identification : Employ MetaSite to predict Phase I metabolites (e.g., hydroxylation at the pyridine ring) .
How can researchers mitigate toxicity risks during in vitro handling of this compound?
Basic Research Question
- Safety protocols : Follow GBZ 2.1-2007 exposure limits, using fume hoods and PPE (gloves, lab coats) during synthesis .
- Acute toxicity testing : Perform zebrafish embryo assays (LC₅₀ determination) and Ames tests for mutagenicity .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal to comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
